Halofuginone

Catalog No.
S549038
CAS No.
55837-20-2
M.F
C16H17BrClN3O3
M. Wt
414.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halofuginone

CAS Number

55837-20-2

Product Name

Halofuginone

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1

InChI Key

LVASCWIMLIKXLA-CABCVRRESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

7-bromo-6-chlorofebrifugine, halofuginone, halofunginone, Stenorol

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Isomeric SMILES

C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

The exact mass of the compound Halofuginone is 413.01418 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Halofuginone is a synthetic, halogenated quinazolinone alkaloid derived from febrifugine, the active component of the plant *Dichroa febrifuga*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0917lkSIGzocfdxGQROgP8RZb9gJNYEk7pCOwIEU7CNMKHDXFUCXwJC9BIrYGxd0H7sBQjFur17Upj17p2XpO7lHqY7m-8doNkco07U9YCbWLuHBquUtmYLk8irOlRBo1)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE57_L6a3J3V8fIQQou97EGDBad1oqfKrrp1ECuKer-sfQNGJ3BxywQQq7YL9qEqA6KMU_YcHReH08nXQQDIFBdKe-8wmToFWL2A781gOt_CBE7oA3fWSL7UnVFtBRciBLaDLV4ZYo2oVvjg%3D%3D)] It functions primarily as a potent and specific inhibitor of prolyl-tRNA synthetase (PRS), which leads to the activation of the amino acid starvation response (AAR) and inhibition of pro-inflammatory Th17 cell differentiation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmnm0hhW6Y3rt73Jhi_XFbvPYzWDsOTLIHBPUtj5D3ONt0M7jVrXNz_mF1E_5OjsGPefKNal-0UP8EwZU1lWYDZJz-7U3YZunFJfaAp52ekJYR5Ab_P3wP1XXD-UwDYCl-kFM%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK_hRqPusek6GPRSU_JoRJyupTm7RllVH0REuVu1TxQSnlhODZG-e1__lQeAzAHX_cbmx_DSxipOY9B0QlUtgMg9BKTeww1BySoZybMNjdlQ-e0ph-ge06LiR1DEnoMwtHhL-jRZ5A5k2c)] This mechanism also underpins its well-documented role in selectively inhibiting the synthesis of type I collagen by downregulating collagen α1(I) gene expression, a key attribute for its use in anti-fibrotic research.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEiAVgaUZn0F37bFrHCIVad0nK8uKwv7nTo8B42ityg6d6pnkYqC4fcp4VJ_reF6Hv8i28GQNENLHpHEKtHJPgoYoQiBTuuXAaBxafbVT_KGHNpRV7kmXKttD-Ve54vdtFowf3rBNJtG9s82Q%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpoqd_MnoyfYbpbQxVtodo0b9mTd2jAZWWgumdUF-bdkjEJtIpOrHlKg4keEbBaYYcp6oVY_P3INUG9Q72a7S3hnUtr5YOLPTQkj2UXat2u6-9iPMwiFfsvCysDXuGYPK1Q%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHW1ZkuHhQiAurEVyd-wYP6icLafB94_q8rO4WP70ZB-LTb245fyyPXiUHNIGT9J4bjfqaXeds2hzErOSTRjaRPf52uCW-lFFV1oY3VhyFExwSOkQcpEBoqH5W_DWg0lD8Y9skPIh1N9uX5MIVsSa3c)] Unlike its natural precursor, synthetic halofuginone offers high purity and consistency for reproducible experimental outcomes.

Substituting synthetic Halofuginone with its natural precursor, febrifugine, or crude plant extracts from *Dichroa febrifuga* introduces significant risks to experimental reproducibility and efficacy. Febrifugine, while active, exhibits higher toxicity, limiting its therapeutic window.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE57_L6a3J3V8fIQQou97EGDBad1oqfKrrp1ECuKer-sfQNGJ3BxywQQq7YL9qEqA6KMU_YcHReH08nXQQDIFBdKe-8wmToFWL2A781gOt_CBE7oA3fWSL7UnVFtBRciBLaDLV4ZYo2oVvjg%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZ5OOktO2D9rOeOo_VtFBVCuIuWmWqLVPH1y2gmvXalxWl-Jgpcb7XJjKbmIWaEnl2navsoJ0bAlB7cGetenoHsjBBXZoUCzOgAOYDn4vESCOOhpF1KfJ0qnuLA34z3JjI98M%3D)] Crude extracts contain febrifugine alongside isomers like isofebrifugine and other alkaloids, leading to undefined potency and potential for off-target effects.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjGw0ENFiY6NQOb7OayRV7hiqCJQlyWmquXbrM20XYjG0Zo_0a3R4tQS8P25N-GNPx8XSCqFoe_bSb1H9h2hXUOaeZhmKaBYSlFLOtpOF0iBmCafgVJtCI4uzgHZJswaHEu8V8T86MVXiK9JxM4Jd1qKghKCT2IloyHtsmpFQjw1YuR0l1TKwQWuB91txM2Gg9pYZ3yIfbMz79ri6lNWPPWjzNF_6E)] Synthetic halofuginone was specifically developed to provide a more favorable efficacy-to-toxicity ratio.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE57_L6a3J3V8fIQQou97EGDBad1oqfKrrp1ECuKer-sfQNGJ3BxywQQq7YL9qEqA6KMU_YcHReH08nXQQDIFBdKe-8wmToFWL2A781gOt_CBE7oA3fWSL7UnVFtBRciBLaDLV4ZYo2oVvjg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)] For research applications requiring precise dosage, consistent biological activity, and interpretable results, the purity and defined structure of synthetic halofuginone are non-negotiable.

Superior In Vivo Efficacy Over Natural Febrifugine in Parasitic Disease Models

In a head-to-head comparison in *P. berghei*-infected mice, oral administration of Halofuginone demonstrated a curative effect at doses where febrifugine only extended survival time. Halofuginone was approximately 10 times more efficacious than its natural precursor, febrifugine, in this model.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFWRC-UXgbYztk3mWGnrv-jeOa69J2lFtQOmRdOVj4GEI7qp9TpE4odsfR6fMjaZCfbBMXslYF7TJk1GBs4vk9-tKGSpuYdHKLXTp-DbJjs5m9FxB8g9S3q3fAgqO-vF7PVPIC0BkMeDcb)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjbYEbq3Qdsz1nWVLnrlIT7BUlRB0ls7o5KEEQcJAE4LO1ewerC1Qv2-0ZG8048lCPZp2WD-_B56WQHTLFdN-1FP5ZDA6eL4sJPghHWUzOahsBswQ4c9fzgcSvw2RVNSukTeulVICOKUw89aUeaLzsP69-DfyH)]

Evidence DimensionIn vivo antimalarial efficacy
Target Compound DataCurative effect at 0.2 mg/kg (oral)
Comparator Or BaselineFebrifugine: Extended survival but was not curative at 1 mg/kg; toxic at 5 mg/kg (subcutaneous).[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjbYEbq3Qdsz1nWVLnrlIT7BUlRB0ls7o5KEEQcJAE4LO1ewerC1Qv2-0ZG8048lCPZp2WD-_B56WQHTLFdN-1FP5ZDA6eL4sJPghHWUzOahsBswQ4c9fzgcSvw2RVNSukTeulVICOKUw89aUeaLzsP69-DfyH)]
Quantified Difference~10x greater efficacy than febrifugine
ConditionsP. berghei-infected ICR mice, oral and subcutaneous administration.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFWRC-UXgbYztk3mWGnrv-jeOa69J2lFtQOmRdOVj4GEI7qp9TpE4odsfR6fMjaZCfbBMXslYF7TJk1GBs4vk9-tKGSpuYdHKLXTp-DbJjs5m9FxB8g9S3q3fAgqO-vF7PVPIC0BkMeDcb)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjbYEbq3Qdsz1nWVLnrlIT7BUlRB0ls7o5KEEQcJAE4LO1ewerC1Qv2-0ZG8048lCPZp2WD-_B56WQHTLFdN-1FP5ZDA6eL4sJPghHWUzOahsBswQ4c9fzgcSvw2RVNSukTeulVICOKUw89aUeaLzsP69-DfyH)]

For in vivo studies, this demonstrates that Halofuginone achieves a therapeutic effect at a significantly lower and safer dose than its natural analog.

Potent, Specific Inhibition of Prolyl-tRNA Synthetase (PRS)

Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (PRS), the enzyme that charges tRNA with proline. Direct enzymatic assays determined its inhibition constant (Ki) to be 18.3 nM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)] This specific, high-potency inhibition of a key translational enzyme is the direct mechanism for its anti-fibrotic and immunomodulatory effects.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK_hRqPusek6GPRSU_JoRJyupTm7RllVH0REuVu1TxQSnlhODZG-e1__lQeAzAHX_cbmx_DSxipOY9B0QlUtgMg9BKTeww1BySoZybMNjdlQ-e0ph-ge06LiR1DEnoMwtHhL-jRZ5A5k2c)]

Evidence DimensionEnzyme Inhibition Constant (Ki)
Target Compound Data18.3 nM ± 0.5 nM
Comparator Or BaselineFebrifugine: Also inhibits PRS, but Halofuginone was developed as a less-toxic, potent derivative.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)]
Quantified DifferenceNanomolar-range potency
ConditionsInhibition assay with purified prolyl tRNA synthetase domain of EPRS.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)]

This provides a specific, quantifiable mechanism of action, ensuring that observed cellular effects can be directly attributed to PRS inhibition, which is critical for mechanistic studies.

Selective Inhibition of Collagen Type I Synthesis Over Other Collagen Types

In cell culture models, Halofuginone specifically suppresses the gene expression of collagen type α1(I) at concentrations as low as 10⁻¹¹ M without affecting the expression of collagen type II.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpoqd_MnoyfYbpbQxVtodo0b9mTd2jAZWWgumdUF-bdkjEJtIpOrHlKg4keEbBaYYcp6oVY_P3INUG9Q72a7S3hnUtr5YOLPTQkj2UXat2u6-9iPMwiFfsvCysDXuGYPK1Q%3D%3D)] This selective action on the primary collagen involved in fibrotic tissue formation, without impacting other structural collagens, makes it a precise tool for studying and modulating fibrotic processes.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpoqd_MnoyfYbpbQxVtodo0b9mTd2jAZWWgumdUF-bdkjEJtIpOrHlKg4keEbBaYYcp6oVY_P3INUG9Q72a7S3hnUtr5YOLPTQkj2UXat2u6-9iPMwiFfsvCysDXuGYPK1Q%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECDSyKvSbil4KAqIcy2wflYG26Q3cOhk0j9sDa8NcGHtUl0FR9PbFo2pPzGDkOmgNJgUdcmiI6P8EA2aV0Yv1zpIE-qMlSRSOJjxWzqgclLAWoIhEp7v_JIU84_00FljaHurusnpy3CLsIbWEQZOh92GUvoMUbGBfMbCeRk7jgcPWmtMYGimvr3ZBZhcYwTLStuW0DWg98WA%3D%3D)]

Evidence DimensionCollagen Gene Expression Inhibition
Target Compound DataInhibits collagen type α1(I) gene expression
Comparator Or BaselineNo effect on collagen type α1(II) gene expression
Quantified DifferenceQualitatively selective for Type I vs. Type II
ConditionsAvian skin fibroblasts and growth-plate chondrocytes.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgpoqd_MnoyfYbpbQxVtodo0b9mTd2jAZWWgumdUF-bdkjEJtIpOrHlKg4keEbBaYYcp6oVY_P3INUG9Q72a7S3hnUtr5YOLPTQkj2UXat2u6-9iPMwiFfsvCysDXuGYPK1Q%3D%3D)]

This selectivity allows researchers to target pathological fibrosis (driven by type I collagen) while minimizing disruption to tissues where other collagen types are essential, such as cartilage (type II collagen).

In Vivo Models of Fibrotic Disease

Due to its demonstrated ability to reduce collagen deposition and its superior in vivo efficacy compared to febrifugine, Halofuginone is the appropriate choice for animal models of fibrosis, including scleroderma, chronic graft-versus-host disease (cGvHD), and liver cirrhosis.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjbYEbq3Qdsz1nWVLnrlIT7BUlRB0ls7o5KEEQcJAE4LO1ewerC1Qv2-0ZG8048lCPZp2WD-_B56WQHTLFdN-1FP5ZDA6eL4sJPghHWUzOahsBswQ4c9fzgcSvw2RVNSukTeulVICOKUw89aUeaLzsP69-DfyH)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfbLki1_-3G2SqxCyF0fXfRw1P_h4Tm8RhQMXNphOC0ksUT8rSGbCFfuZon-e0nWBB41kbZQKk9sljqJpppqDWlks9N4vQSJii_SedIVIKcAxeXkbU3yoi7894uOPRGZ0kYw%3D%3D)] Its potent, selective action allows for systemic administration at low doses, minimizing toxicity while effectively attenuating the fibrotic phenotype.

Mechanistic Studies of Amino Acid Sensing and Th17 Cell Differentiation

As a well-characterized, potent, and specific inhibitor of prolyl-tRNA synthetase, Halofuginone serves as a reliable tool to induce the amino acid response (AAR) pathway in vitro.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)] This makes it ideal for investigating the downstream consequences of AAR activation on immune cell function, particularly the differentiation and activity of pro-inflammatory Th17 cells, which are implicated in numerous autoimmune diseases.

Screening for Anti-Fibrotic or Anti-Parasitic Drug Candidates

With its established nanomolar potency and defined mechanism of action, Halofuginone is a suitable positive control in high-throughput screens for novel inhibitors of prolyl-tRNA synthetase or compounds that phenocopy its anti-fibrotic or anti-parasitic effects.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEV4JPEqdtT73XJr2-57Ask3LOdQA6fqoDf4k9yJh1cFSMXQda3Zpz7RPOFlTLaNIyxMyj7bf36vvzKxjq07qNZcOLvj1KYNG3bz3oAhF8zPsIKO-T9EVjxuE1yzxQhWLHcGVrK8wazzdRXA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFWRC-UXgbYztk3mWGnrv-jeOa69J2lFtQOmRdOVj4GEI7qp9TpE4odsfR6fMjaZCfbBMXslYF7TJk1GBs4vk9-tKGSpuYdHKLXTp-DbJjs5m9FxB8g9S3q3fAgqO-vF7PVPIC0BkMeDcb)] Its use provides a robust benchmark against which the potency and specificity of new chemical entities can be measured.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

413.01418 Da

Monoisotopic Mass

413.01418 Da

Boiling Point

595.8±60.0 °C(Predicted)

Heavy Atom Count

24

Density

1.73±0.1 g/cm3(Predicted)

Appearance

Solid powder

Melting Point

>150°C dec.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L31MM1385E
H84E4Y7HC9

GHS Hazard Statements

Not Classified

Drug Indication

For the treatment of scleroderma, cancer, and restenosis.
In new born calves: - Prevention of diarrhoea due to diagnosed Cryptosporidium parvum, in farms with history of cryptosporidiosis,Administration should start in the first 24 to 48 hours of age- Reduction of diarrhoea due to diagnosed Cryptosporidium parvum. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocysts excretion has been demonstrated.
In newborn calves: Prevention of diarrhoea due to diagnosed Cryptosporidium parvum infection, in farms with history of cryptosporidiosis. Administration should start in the first 24 to 48 hours of age. Reduction of diarrhoea due to diagnosed Cryptosporidium parvum infection. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocysts excretion has been demonstrated.
In newborn calvesPrevention of diarrhoea due to diagnosed Cryptosporidium parvum in farms with history of cryptosporidiosis. Administration should start in the first 24 to 48 hours of age. Reduction of diarrhoea due to diagnosed Cryptosporidium parvum. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocyst excretion has been demonstrated.

Pharmacology

Halofuginone, a fully synthetic small molecule, is a potent and selective regulator of stromal cell activation, cell migration and Collagen type I synthesis, a process that has been identified as a 'master switch' in the body's tissue repair process.
Halofuginone is an orally-active quinazolinone alkaloid with potential antineoplastic activity. Halofuginone interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

ATC Code

QP51AX08

Mechanism of Action

Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation.

Other CAS

55837-20-2

Absorption Distribution and Excretion

Readily bioavailable and rapidly absorbed following oral administration.

Wikipedia

Halofuginone

Biological Half Life

23.8 to 72.1 hours

Use Classification

Veterinary drugs -> Antiprotozoals -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: Pines M, Spector I. Halofuginone - The Multifaceted Molecule. Molecules. 2015 Jan 5;20(1):573-594. Review. PubMed PMID: 25569515.
2: Pines M. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract. World J Gastroenterol. 2014 Oct 28;20(40):14778-86. doi: 10.3748/wjg.v20.i40.14778. PubMed PMID: 25356039; PubMed Central PMCID: PMC4209542.
3: Guo LW, Wang B, Goel SA, Little C, Takayama T, Shi XD, Roenneburg D, DiRenzo D, Kent KC. Halofuginone stimulates adaptive remodeling and preserves re-endothelialization in balloon-injured rat carotid arteries. Circ Cardiovasc Interv. 2014 Aug;7(4):594-601. doi: 10.1161/CIRCINTERVENTIONS.113.001181. Epub 2014 Jul 29. PubMed PMID: 25074254; PubMed Central PMCID: PMC4140988.
4: Park MK, Park JS, Park EM, Lim MA, Kim SM, Lee DG, Baek SY, Yang EJ, Woo JW, Lee J, Kwok SK, Kim HY, Cho ML, Park SH. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis. Arthritis Rheumatol. 2014 May;66(5):1195-207. doi: 10.1002/art.38313. PubMed PMID: 24782183.
5: Bodanovsky A, Guttman N, Barzilai-Tutsch H, Genin O, Levy O, Pines M, Halevy O. Halofuginone improves muscle-cell survival in muscular dystrophies. Biochim Biophys Acta. 2014 Jul;1843(7):1339-47. doi: 10.1016/j.bbamcr.2014.03.025. Epub 2014 Apr 2. PubMed PMID: 24703880.
6: McLaughlin NP, Evans P, Pines M. The chemistry and biology of febrifugine and halofuginone. Bioorg Med Chem. 2014 Apr 1;22(7):1993-2004. doi: 10.1016/j.bmc.2014.02.040. Epub 2014 Mar 1. Review. PubMed PMID: 24650700.
7: Petermann J, Paraud C, Pors I, Chartier C. Efficacy of halofuginone lactate against experimental cryptosporidiosis in goat neonates. Vet Parasitol. 2014 May 28;202(3-4):326-9. doi: 10.1016/j.vetpar.2014.02.027. Epub 2014 Feb 22. PubMed PMID: 24636788.
8: Kapoor S. Reduction of burn scar formation by halofuginone-eluting silicone gel sheets: a controlled study on nude mice. Ann Plast Surg. 2014 Apr;72(4):489. doi: 10.1097/SAP.0b013e318281ad59. PubMed PMID: 24618743.
9: Carlson TJ, Pellerin A, Djuretic IM, Trivigno C, Koralov SB, Rao A, Sundrud MS. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation. J Immunol. 2014 Mar 1;192(5):2167-76. doi: 10.4049/jimmunol.1302316. Epub 2014 Jan 31. PubMed PMID: 24489094; PubMed Central PMCID: PMC3936195.
10: Jin C, Jia Y, Jin C, Dong H, Cheng P, Zhou J, Wang Y, Zheng B, Liu F. Therapeutic effect of Halofuginone on ITP mice by regulating the differentiation of Th cell subsets. Int Immunopharmacol. 2014 Feb;18(2):213-6. doi: 10.1016/j.intimp.2013.12.013. Epub 2013 Dec 22. PubMed PMID: 24368123.
11: Liang J, Zhang B, Shen RW, Liu JB, Gao MH, Li Y, Li YY, Zhang W. Preventive effect of halofuginone on concanavalin A-induced liver fibrosis. PLoS One. 2013 Dec 16;8(12):e82232. doi: 10.1371/journal.pone.0082232. eCollection 2013. PubMed PMID: 24358159; PubMed Central PMCID: PMC3864948.
12: Jin ML, Park SY, Kim YH, Park G, Lee SJ. Halofuginone induces the apoptosis of breast cancer cells and inhibits migration via downregulation of matrix metalloproteinase-9. Int J Oncol. 2014 Jan;44(1):309-18. doi: 10.3892/ijo.2013.2157. Epub 2013 Oct 31. PubMed PMID: 24173318.
13: Son J, Lee EH, Park M, Kim JH, Kim J, Kim S, Jeon YH, Hwang KY. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone. Acta Crystallogr D Biol Crystallogr. 2013 Oct;69(Pt 10):2136-45. doi: 10.1107/S0907444913020556. Epub 2013 Sep 20. PubMed PMID: 24100331.
14: Zeplin PH. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts. Ann Plast Surg. 2014 Apr;72(4):489. doi: 10.1097/SAP.0b013e31828a49e3. PubMed PMID: 23845969.
15: Almawly J, Prattley D, French NP, Lopez-Villalobos N, Hedgespeth B, Grinberg A. Utility of halofuginone lactate for the prevention of natural cryptosporidiosis of calves, in the presence of co-infection with rotavirus and Salmonella Typhimurium. Vet Parasitol. 2013 Oct 18;197(1-2):59-67. doi: 10.1016/j.vetpar.2013.04.029. Epub 2013 Apr 24. PubMed PMID: 23707392.
16: Chu TL, Guan Q, Nguan CY, Du C. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis. Int Immunopharmacol. 2013 Aug;16(4):414-23. doi: 10.1016/j.intimp.2013.04.031. Epub 2013 May 16. PubMed PMID: 23685128.
17: Keidel J, Daugschies A. Integration of halofuginone lactate treatment and disinfection with p-chloro-m-cresol to control natural cryptosporidiosis in calves. Vet Parasitol. 2013 Sep 23;196(3-4):321-6. doi: 10.1016/j.vetpar.2013.03.003. Epub 2013 Mar 14. PubMed PMID: 23561324.
18: Yavas G, Calik M, Calik G, Yavas C, Ata O, Esme H. The effect of Halofuginone in the amelioration of radiation induced-lung fibrosis. Med Hypotheses. 2013 Apr;80(4):357-9. doi: 10.1016/j.mehy.2013.01.001. Epub 2013 Jan 23. PubMed PMID: 23352286.
19: Halevy O, Genin O, Barzilai-Tutsch H, Pima Y, Levi O, Moshe I, Pines M. Inhibition of muscle fibrosis and improvement of muscle histopathology in dysferlin knock-out mice treated with halofuginone. Histol Histopathol. 2013 Feb;28(2):211-26. PubMed PMID: 23275304.
20: Juárez P, Mohammad KS, Yin JJ, Fournier PG, McKenna RC, Davis HW, Peng XH, Niewolna M, Javelaud D, Chirgwin JM, Mauviel A, Guise TA. Halofuginone inhibits the establishment and progression of melanoma bone metastases. Cancer Res. 2012 Dec 1;72(23):6247-56. doi: 10.1158/0008-5472.CAN-12-1444. Epub 2012 Sep 20. PubMed PMID: 23002206.

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